molecular formula C7H4F2O3 B1313607 3,5-Difluoro-2-hydroxybenzoic acid CAS No. 84376-20-5

3,5-Difluoro-2-hydroxybenzoic acid

Cat. No. B1313607
CAS RN: 84376-20-5
M. Wt: 174.1 g/mol
InChI Key: GZPCNALAXFNOBT-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxybenzoic acid is a chemical compound with the empirical formula C7H4F2O3 . It has a molecular weight of 174.10 .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-hydroxybenzoic acid can be represented by the SMILES string OC(C1=CC(F)=CC(F)=C1O)=O . The InChI code for this compound is 1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) .

Scientific Research Applications

Synthesis of Antimicrobial Compounds

One application is in the synthesis of key intermediates for preparing antimicrobial drugs. For example, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which is used for antimicrobial 3-quinolinecarboxylic acid drugs, starts from a compound similar to 3,5-difluoro-2-hydroxybenzoic acid. This process involves several chemical transformations, highlighting the compound's utility in generating intermediates for pharmaceuticals with improved yield and reaction conditions (Zhang et al., 2020).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. Hydroxybenzoic acids, structurally similar to 3,5-difluoro-2-hydroxybenzoic acid, have been studied for their potential as corrosion inhibitors for stainless steel in pickling solutions. These studies have revealed that certain hydroxybenzoic acids can significantly enhance corrosion resistance, offering insights into the design of environmentally friendly corrosion inhibitors (Narváez et al., 2005).

Plant Disease Resistance

In agriculture, derivatives of hydroxybenzoic acid, including those fluorinated or chlorinated at the 3- and/or 5-position similar to 3,5-difluoro-2-hydroxybenzoic acid, have shown to induce systemic acquired resistance (SAR) in plants against pathogens. This research suggests potential applications of such compounds in developing new plant protection agents, leveraging their ability to enhance plant defense mechanisms against diseases (Silverman et al., 2005).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the following precautionary statements: P301 + P330 + P331 + P310, which advise to call a poison center or doctor if you feel unwell, rinse mouth, and do NOT induce vomiting if swallowed .

properties

IUPAC Name

3,5-difluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPCNALAXFNOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447178
Record name 3,5-Difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-hydroxybenzoic acid

CAS RN

84376-20-5
Record name 3,5-Difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Marzi, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
2, 4-Difluorophenol, 2, 5-difluorophenol, 2, 3-difluorophenol, 3, 5-difluorophenol, 3, 4-difluorophenol, 2, 4, 5-trifluorophenol and 2, 3, 4-trifluorophenol were converted into all 18 …
Number of citations: 22 www.thieme-connect.com
Z Yang, Y Liu, J Ahn, Z Qiao, JL Endres… - European journal of …, 2016 - Elsevier
Staphylococcus aureus (SA) is a major cause of hospital- and community-associated bacterial infections in the US and around the world. These infections have become increasingly …
Number of citations: 17 www.sciencedirect.com
Y Zhao, M Zhang, X Hou, J Han, X Qin, Y Yang… - Bioorganic & Medicinal …, 2023 - Elsevier
Obesity is a growing global health problem and is associated with increased prevalence of many metabolic disorders, including diabetes, hypertension and cardiovascular disease. …
Number of citations: 3 www.sciencedirect.com

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